molecular formula C17H19NO2 B8770202 (3-Benzyl-2-phenyloxazolidin-5-yl)methanol CAS No. 54127-59-2

(3-Benzyl-2-phenyloxazolidin-5-yl)methanol

Cat. No.: B8770202
CAS No.: 54127-59-2
M. Wt: 269.34 g/mol
InChI Key: RMNYHSJQXBBJON-UHFFFAOYSA-N
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Description

(3-Benzyl-2-phenyloxazolidin-5-yl)methanol is a chemical compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2-phenyloxazolidin-5-yl)methanol typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring. The final step involves the reduction of the imine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2-phenyloxazolidin-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, alcohol derivatives, and substituted benzyl or phenyl compounds.

Scientific Research Applications

(3-Benzyl-2-phenyloxazolidin-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Benzyl-2-phenyloxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, leading to various biological effects. The benzyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)methanol
  • (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)ethanol
  • (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)propanol

Uniqueness

(3-Benzyl-2-phenyloxazolidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups

Properties

CAS No.

54127-59-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(3-benzyl-2-phenyl-1,3-oxazolidin-5-yl)methanol

InChI

InChI=1S/C17H19NO2/c19-13-16-12-18(11-14-7-3-1-4-8-14)17(20-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2

InChI Key

RMNYHSJQXBBJON-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

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